Lamotrigine-13C,d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H7Cl2N5 |

|---|---|

Molecular Weight |

260.10 g/mol |

IUPAC Name |

6-(2,3-dichloro-4,5,6-trideuteriophenyl)-(513C)1,2,4-triazine-3,5-diamine |

InChI |

InChI=1S/C9H7Cl2N5/c10-5-3-1-2-4(6(5)11)7-8(12)14-9(13)16-15-7/h1-3H,(H4,12,13,14,16)/i1D,2D,3D,8+1 |

InChI Key |

PYZRQGJRPPTADH-HNFBEUNHSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])Cl)Cl)C2=[13C](N=C(N=N2)N)N)[2H] |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Lamotrigine-13C,d3: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopically labeled compound Lamotrigine-13C,d3, a critical tool in the bioanalysis of the widely used anticonvulsant and mood stabilizer, lamotrigine. This document details its chemical structure, physicochemical properties, and its primary application as an internal standard in quantitative mass spectrometry-based assays.

Chemical Structure and Properties

This compound is a stable isotope-labeled analog of lamotrigine. The labeling involves the substitution of one carbon atom with its heavier isotope, carbon-13 (¹³C), and three hydrogen atoms with deuterium (³H or d). This isotopic enrichment results in a molecule that is chemically identical to lamotrigine but has a higher molecular weight, allowing it to be distinguished from the unlabeled drug in mass spectrometry analysis.

The IUPAC name for this compound is 6-(2,3-dichloro-4,5,6-trideuteriophenyl)-(5-¹³C)1,2,4-triazine-3,5-diamine.[1][2]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its use in analytical method development.

| Property | Value | Reference |

| Molecular Formula | C₈¹³CH₄D₃Cl₂N₅ | [3] |

| Molecular Weight | 260.10 g/mol | [1] |

| Exact Mass | 259.0300357 Da | [1] |

| Monoisotopic Mass | 259.0300357 Da | |

| CAS Number | 2517756-06-6 | |

| Unlabeled CAS Number | 84057-84-1 | |

| Appearance | White to cream-colored powder | |

| Solubility | Soluble in DMSO and isopropanol; slightly soluble in water | |

| Melting Point | 216-218 °C (for unlabeled lamotrigine) | |

| pKa | 5.7 (for unlabeled lamotrigine) | |

| LogP | 1.4 | |

| Storage Temperature | -20°C |

Structural Relationship

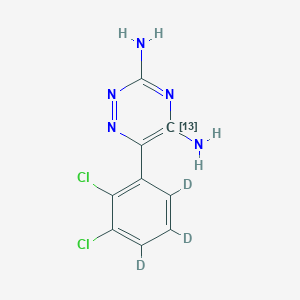

The structural relationship between lamotrigine and its isotopically labeled form, this compound, is illustrated in the diagram below. The sites of isotopic labeling are highlighted.

Caption: Isotopic labeling of Lamotrigine to yield this compound.

Synthesis

While detailed proprietary synthesis protocols for this compound are not publicly available, a general synthetic strategy can be inferred from the known synthesis of lamotrigine and standard isotopic labeling techniques. The synthesis of lamotrigine typically involves the cyclization of an intermediate derived from 2,3-dichlorobenzoyl cyanide and aminoguanidine.

The introduction of the isotopic labels would likely involve:

-

Deuterium Labeling: The three deuterium atoms on the phenyl ring are introduced by using a deuterated starting material, such as deuterated 2,3-dichloroiodobenzene, in the initial steps of the synthesis.

-

Carbon-13 Labeling: The ¹³C atom in the triazine ring is incorporated by using a ¹³C-labeled precursor, such as ¹³C-labeled aminoguanidine, during the cyclization step.

Application in Bioanalysis

The primary application of this compound is as an internal standard (IS) for the quantitative analysis of lamotrigine in biological matrices, such as human plasma, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it corrects for variations in sample preparation, matrix effects, and instrument response.

Mass Spectrometry Data

In a typical LC-MS/MS method, both lamotrigine and this compound are monitored using multiple reaction monitoring (MRM). The precursor and product ions for each compound are summarized below.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Lamotrigine | 256.1 | 211.3 | |

| This compound | 262.1 | 217.2 |

The mass shift of +6 Da for this compound (due to one ¹³C and three deuterium atoms) allows for its clear differentiation from the unlabeled analyte, ensuring accurate quantification. The product ions correspond to the cleavage of the triazine moiety of the molecule.

Experimental Protocols

The following is a representative experimental protocol for the quantification of lamotrigine in human plasma using this compound as an internal standard, based on published methods.

Materials and Reagents

-

Lamotrigine reference standard

-

This compound internal standard

-

HPLC-grade methanol and acetonitrile

-

Ammonium formate

-

Deionized water

-

Human plasma (with K₃EDTA as anticoagulant)

-

Solid-phase extraction (SPE) cartridges

Sample Preparation (Solid-Phase Extraction)

-

Aliquoting: Aliquot 300 µL of human plasma into a polypropylene tube.

-

Internal Standard Spiking: Add 50 µL of a 500 ng/mL working solution of this compound to each plasma sample.

-

Vortexing: Vortex the samples for approximately 30 seconds.

-

Dilution: Add 400 µL of water and vortex again for 30 seconds.

-

SPE Cartridge Conditioning: Condition an SPE cartridge with 0.5 mL of methanol followed by 0.5 mL of water.

-

Sample Loading: Load the entire sample mixture onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of a 20% methanol-water mixture, followed by 1 mL of water.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue with 400 µL of the mobile phase.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

-

Column: Chromolith® SpeedROD; RP-18e column (50−4.6 mm i.d.) or equivalent

-

Mobile Phase: Acetonitrile: 5±0.1 mM ammonium formate solution (90:10, v/v)

-

Flow Rate: 0.500 mL/min

-

Column Temperature: 35±1 °C

-

Autosampler Temperature: 10±1 °C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions

-

Instrument: Triple quadrupole mass spectrometer

-

Ionization Source: Electrospray ionization (ESI), positive ion mode

-

Detection: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Lamotrigine: m/z 256.1 → 211.3

-

This compound: m/z 262.1 → 217.2

-

Visualizations

Experimental Workflow

The following diagram illustrates the experimental workflow for the bioanalysis of lamotrigine using this compound.

Caption: Workflow for lamotrigine quantification using a stable isotope-labeled internal standard.

Mechanism of Action of Lamotrigine

While this compound is used for analytical purposes, the therapeutic effects are derived from the unlabeled lamotrigine. Its primary mechanism of action involves the blockade of voltage-gated sodium channels, which stabilizes presynaptic neuronal membranes and inhibits the release of excitatory neurotransmitters like glutamate.

Caption: Lamotrigine's mechanism of action involves blocking sodium channels to reduce glutamate release.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of lamotrigine in clinical and research settings. Its chemical and physical properties are well-suited for its role as an internal standard in LC-MS/MS assays. The detailed experimental protocols and understanding of its application, as outlined in this guide, are essential for drug development professionals and scientists working on the bioanalysis of lamotrigine.

References

Synthesis and Isotopic Labeling of Lamotrigine-¹³C,d₃: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Lamotrigine-¹³C,d₃, a crucial internal standard for pharmacokinetic and bioanalytical studies. This document outlines a plausible synthetic pathway, detailed experimental protocols, and the strategic incorporation of stable isotopes.

Introduction

Lamotrigine, 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine, is an anticonvulsant drug used in the treatment of epilepsy and bipolar disorder. Isotopically labeled analogs, such as Lamotrigine-¹³C,d₃, are indispensable tools in clinical and research settings for quantifying the unlabeled drug in biological matrices with high precision and accuracy using mass spectrometry-based methods. The introduction of carbon-13 and deuterium atoms provides a distinct mass shift without significantly altering the physicochemical properties of the molecule.

Synthetic Strategy

The synthesis of Lamotrigine-¹³C,d₃ can be achieved by employing isotopically labeled starting materials in a well-established synthetic route for Lamotrigine. A convergent synthesis approach is proposed, starting from labeled precursors for the dichlorophenyl and triazine moieties. The key strategic steps involve:

-

Deuteration of the Phenyl Ring: Introduction of three deuterium atoms onto the 2,3-dichlorophenyl ring.

-

¹³C-Labeling of the Triazine Ring: Incorporation of a carbon-13 atom into the triazine backbone.

-

Condensation and Cyclization: Coupling of the labeled precursors to construct the final Lamotrigine-¹³C,d₃ molecule.

A general and established method for synthesizing Lamotrigine involves the condensation of 2,3-dichlorobenzoyl cyanide with an aminoguanidine salt, followed by cyclization.[1][2][3][4][5]

Data Presentation

Table 1: Physicochemical Properties of Lamotrigine-¹³C,d₃

| Property | Value |

| Molecular Formula | C₈¹³CH₄D₃Cl₂N₅ |

| Molecular Weight | 260.11 g/mol |

| Isotopic Purity | >98% |

| Chemical Purity | >99% (by HPLC) |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO and methanol |

Table 2: Summary of a Plausible Synthetic Route and Expected Yields

| Step | Reaction | Starting Materials | Key Reagents and Conditions | Expected Yield (%) |

| 1 | Deuteration of 2,3-dichloroaniline | 2,3-dichloroaniline | D₂O, Pd/C or other deuteration catalysts | 85-95 |

| 2 | Sandmeyer reaction to produce 2,3-dichloro-[ring-d₃]-benzonitrile | 2,3-dichloro-[ring-d₃]-aniline | NaNO₂, CuCN | 70-80 |

| 3 | Synthesis of ¹³C-labeled Guanidine Hydrochloride | ¹³C-labeled Cyanamide | Ammonia | 90-98 |

| 4 | Condensation to form the Schiff base | 2,3-dichloro-[ring-d₃]-benzoyl cyanide, ¹³C-labeled Aminoguanidine bicarbonate | Mineral acid (e.g., H₂SO₄), DMSO | 60-70 |

| 5 | Cyclization to form Lamotrigine-¹³C,d₃ | Schiff base intermediate from Step 4 | Base (e.g., NaOH or KOH) in a suitable solvent (e.g., n-propanol) | 80-90 |

Experimental Protocols

Synthesis of 2,3-dichloro-[ring-d₃]-aniline (Deuterated Precursor)

A common method for deuterium labeling of aromatic rings is through catalytic H-D exchange.

Materials:

-

2,3-dichloroaniline

-

Deuterium oxide (D₂O)

-

Palladium on carbon (10% Pd/C) or other suitable deuteration catalyst

-

Inert solvent (e.g., dioxane)

Procedure:

-

In a high-pressure reactor, dissolve 2,3-dichloroaniline in a suitable inert solvent.

-

Add the Pd/C catalyst.

-

Introduce D₂O to the reaction mixture.

-

Pressurize the reactor with deuterium gas (D₂) and heat to an appropriate temperature (e.g., 100-150 °C) for a specified duration (e.g., 24-48 hours).

-

After cooling, the catalyst is filtered off, and the solvent is removed under reduced pressure.

-

The resulting deuterated aniline can be purified by crystallization or chromatography.

Synthesis of 2,3-dichloro-[ring-d₃]-benzoyl cyanide

Materials:

-

2,3-dichloro-[ring-d₃]-aniline

-

Sodium nitrite (NaNO₂)

-

Copper(I) cyanide (CuCN)

-

Hydrochloric acid (HCl)

Procedure (via Sandmeyer Reaction):

-

Dissolve the 2,3-dichloro-[ring-d₃]-aniline in aqueous HCl at 0-5 °C.

-

Slowly add an aqueous solution of NaNO₂ to form the diazonium salt.

-

In a separate flask, prepare a solution of CuCN.

-

Slowly add the cold diazonium salt solution to the CuCN solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

The product, 2,3-dichloro-[ring-d₃]-benzonitrile, is then extracted with an organic solvent and purified.

-

The benzonitrile is then converted to the benzoyl cyanide. A common method involves reaction with a cyanide source in the presence of a suitable catalyst.

Synthesis of ¹³C-labeled Aminoguanidine Bicarbonate

Materials:

-

¹³C-labeled Calcium Cyanamide (Ca¹³CN₂)

-

Hydrazine sulfate

-

Sodium bicarbonate

Procedure:

-

A suspension of ¹³C-labeled calcium cyanamide is treated with a solution of hydrazine sulfate.

-

The mixture is heated, and after cooling, the precipitated calcium sulfate is filtered off.

-

The filtrate containing aminoguanidine sulfate is then treated with sodium bicarbonate to precipitate aminoguanidine bicarbonate.

-

The product is collected by filtration, washed, and dried.

Condensation and Cyclization to Lamotrigine-¹³C,d₃

Materials:

-

2,3-dichloro-[ring-d₃]-benzoyl cyanide

-

¹³C-labeled Aminoguanidine bicarbonate

-

Sulfuric acid

-

Dimethyl sulfoxide (DMSO)

-

n-Propanol

-

Sodium hydroxide (NaOH)

Procedure:

-

To a solution of ¹³C-labeled aminoguanidine bicarbonate in aqueous sulfuric acid and DMSO, add 2,3-dichloro-[ring-d₃]-benzoyl cyanide.

-

Heat the mixture (e.g., to 60 °C) and stir for several hours to form the Schiff base intermediate, 2-(2,3-dichloro-[ring-d₃]-phenyl)-2-(guanidinyl-¹³C-amino)acetonitrile.

-

Cool the reaction mixture and precipitate the Schiff base by adding water. Filter and wash the precipitate.

-

Suspend the crude Schiff base in n-propanol.

-

Add a solution of NaOH and heat the mixture to reflux for several hours to effect cyclization.

-

Cool the reaction mixture to allow for crystallization of Lamotrigine-¹³C,d₃.

-

Filter the product, wash with a suitable solvent, and dry under vacuum.

-

The final product can be further purified by recrystallization.

Mandatory Visualizations

Caption: Synthetic workflow for Lamotrigine-¹³C,d₃.

Caption: Isotopic labeling strategy for Lamotrigine-¹³C,d₃.

References

- 1. US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 2. mansapublishers.com [mansapublishers.com]

- 3. Production Method of Lamotrigine - Chempedia - LookChem [lookchem.com]

- 4. WO2007138075A1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 5. medjpps.com [medjpps.com]

The Gold Standard in Bioanalysis: A Technical Guide to Lamotrigine-13C,d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role and mechanism of action of Lamotrigine-13C,d3 as a stable isotope-labeled internal standard (SIL-IS) in the quantitative bioanalysis of the antiepileptic drug lamotrigine. The use of a SIL-IS is widely recognized as the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, ensuring the highest level of accuracy and precision for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.[1]

The Core Principle: Mitigating Variability with an Ideal Internal Standard

An internal standard (IS) is a compound of a known concentration added to all samples, including calibration standards and quality controls, during bioanalytical procedures.[2] Its primary function is to compensate for variability inherent in the sample preparation and analysis process.[2] An ideal internal standard should mimic the analyte of interest throughout the entire analytical workflow, from extraction to detection.[2]

Stable isotope-labeled internal standards are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte.[2] this compound is a form of lamotrigine where three carbon atoms and three hydrogen atoms have been replaced with their heavier, non-radioactive isotopes (¹³C and ²H or deuterium). This modification makes it chemically identical to lamotrigine, ensuring it behaves similarly during sample processing and chromatographic separation, but distinguishable by its higher mass in the mass spectrometer.

Mechanism of Action in Quantitative Analysis

The fundamental mechanism of action of this compound as an internal standard lies in its ability to normalize the analytical signal of lamotrigine. By adding a fixed amount of this compound to every sample, any physical loss of the analyte during sample preparation (e.g., incomplete extraction) or fluctuations in instrument response (e.g., ionization suppression or enhancement in the mass spectrometer) will be mirrored by a proportional loss or fluctuation in the internal standard.

The quantification is therefore not based on the absolute signal of lamotrigine, but on the ratio of the lamotrigine signal to the this compound signal. This ratio remains constant even if both the analyte and the internal standard are lost in equal proportions, leading to highly accurate and precise measurements.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the analysis of lamotrigine using this compound as an internal standard in LC-MS/MS methods.

| Parameter | Lamotrigine | This compound | Reference |

| Chemical Formula | C₉H₇Cl₂N₅ | ¹³C₃C₆H₄D₃Cl₂N₅ | |

| Monoisotopic Mass | 255.01 g/mol | 261.04 g/mol | |

| Precursor Ion ([M+H]⁺) | m/z 256.1 | m/z 262.1 | |

| Product Ion(s) | m/z 211.0, 184.0 | m/z 217.0, 187.0 | |

| Linearity Range | 5.02–1226.47 ng/mL | Not Applicable | |

| Lower Limit of Quantification (LLOQ) | 5.02 ng/mL | Not Applicable |

Experimental Protocols

A reliable, selective, and sensitive liquid chromatography-tandem mass spectrometry method for the quantification of lamotrigine in human plasma using this compound as an internal standard has been well-established. The following is a representative experimental protocol.

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of lamotrigine and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the lamotrigine stock solution with a 50:50 methanol:water mixture to create calibration standards.

-

Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation (Solid-Phase Extraction)

-

To 100 µL of plasma sample, add 50 µL of the internal standard working solution (100 ng/mL).

-

Vortex the mixture.

-

Condition a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma mixture onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase.

Liquid Chromatography

-

HPLC System: A high-performance liquid chromatography system.

-

Column: Chromolith® SpeedROD; RP-18e column (50−4.6 mm i.d.).

-

Mobile Phase: Acetonitrile: 5±0.1 mM ammonium formate solution (90:10, v/v).

-

Flow Rate: 0.500 mL/min.

-

Injection Volume: 10 µL.

Mass Spectrometry

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Lamotrigine: m/z 256.1 → 211.0

-

This compound: m/z 262.1 → 217.0

-

-

Optimized Source/Gas Parameters:

-

Collision Activated Dissociation (CAD) gas: 10

-

Curtain gas: 8

-

Nebulizer gas: 12

-

Turbo ion spray (IS) voltage: 2000 V

-

Source temperature: 450 °C

-

Mandatory Visualizations

Caption: Experimental workflow for lamotrigine bioanalysis using an internal standard.

Caption: Logical relationship between analyte and internal standard for accurate quantification.

Caption: Signaling pathway of analyte and internal standard through the LC-MS/MS system.

References

An In-depth Technical Guide to Lamotrigine-¹³C,d₃: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Lamotrigine-¹³C,d₃, an isotopically labeled form of the widely used anticonvulsant and mood stabilizer, lamotrigine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analysis.

Core Physical and Chemical Properties

Lamotrigine-¹³C,d₃ is a stable isotope-labeled analog of lamotrigine, designed for use as an internal standard in quantitative bioanalytical assays, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of one carbon-13 atom and three deuterium atoms provides a distinct mass difference from the unlabeled drug, enabling precise and accurate quantification in complex biological matrices.

Table 1: General and Physical Properties of Lamotrigine-¹³C,d₃

| Property | Value | Source |

| Appearance | Off-White to Pale Yellow Solid | [1] |

| Molecular Formula | C₈¹³CH₄D₃Cl₂N₅ | [2][3] |

| Molecular Weight | 260.10 g/mol | [4] |

| Exact Mass | 259.0300357 Da | [4] |

| Purity (by HPLC) | >90% to >95% | |

| Storage Conditions | -20°C or 2-8°C in a well-closed container |

Table 2: Solubility Profile of Lamotrigine (as a proxy for Lamotrigine-¹³C,d₃)

| Solvent | Solubility | Source |

| Water (25°C) | 0.17 mg/mL (very slightly soluble) | |

| 0.1 M HCl (25°C) | 4.1 mg/mL (slightly soluble) | |

| DMSO | ~10 mg/mL | |

| Dimethylformamide (DMF) | ~10 mg/mL | |

| Ethanol | ~2 mg/mL | |

| Methanol | Soluble | |

| Benzene | Readily dissolves | |

| Toluene | Readily dissolves |

Mechanism of Action and Signaling Pathway

The therapeutic effects of lamotrigine, and by extension Lamotrigine-¹³C,d₃, are primarily attributed to its modulation of neuronal excitability. The key mechanisms of action include:

-

Blockade of Voltage-Gated Sodium Channels: Lamotrigine selectively binds to and stabilizes the inactive state of voltage-gated sodium channels. This action inhibits the influx of sodium ions into neurons, thereby reducing the release of excitatory neurotransmitters such as glutamate and aspartate.

-

Inhibition of Voltage-Gated Calcium Channels: Lamotrigine also inhibits various types of voltage-gated calcium channels (L-, N-, and P-type), which further suppresses neurotransmitter release.

-

Weak Inhibition of Serotonin 5-HT₃ Receptors: Lamotrigine has been shown to have a weak inhibitory effect on the 5-HT₃ receptor.

The following diagram illustrates the primary signaling pathway of lamotrigine.

Experimental Protocols

Lamotrigine-¹³C,d₃ is predominantly used as an internal standard for the quantification of lamotrigine in biological samples. Below is a representative experimental protocol for such an application.

Quantification of Lamotrigine in Human Plasma using LC-MS/MS

Objective: To determine the concentration of lamotrigine in human plasma samples.

Materials and Reagents:

-

Lamotrigine analytical standard

-

Lamotrigine-¹³C,d₃ (Internal Standard)

-

Human plasma (blank)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare a stock solution of lamotrigine (1 mg/mL) in methanol.

-

Prepare a stock solution of Lamotrigine-¹³C,d₃ (1 mg/mL) in methanol.

-

From the stock solutions, prepare a series of working standard solutions of lamotrigine at different concentrations by serial dilution with a 50:50 methanol:water mixture.

-

Prepare a working internal standard solution of Lamotrigine-¹³C,d₃ (e.g., 100 ng/mL) in methanol.

-

-

Sample Preparation (Solid Phase Extraction):

-

To 100 µL of plasma sample, add 50 µL of the working internal standard solution.

-

Vortex the sample for 30 seconds.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

-

MS/MS Conditions (Positive ESI mode):

-

Monitor the following mass transitions (Multiple Reaction Monitoring - MRM):

-

Lamotrigine: e.g., m/z 256.0 → 211.0

-

Lamotrigine-¹³C,d₃: e.g., m/z 260.0 → 215.0

-

-

Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of lamotrigine to Lamotrigine-¹³C,d₃ against the concentration of the calibration standards.

-

Determine the concentration of lamotrigine in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

-

The following diagram illustrates a typical workflow for a pharmacokinetic study using Lamotrigine-¹³C,d₃.

Conclusion

Lamotrigine-¹³C,d₃ is an essential tool for the accurate and precise quantification of lamotrigine in biological matrices. Its physical and chemical properties are closely aligned with the parent compound, making it an ideal internal standard. This guide provides core technical information to support its effective use in research and development settings.

References

Technical Guide: Certificate of Analysis for Lamotrigine-13C,d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical specifications and methodologies related to Lamotrigine-13C,d3, a stable isotope-labeled internal standard crucial for the accurate quantification of the antiepileptic drug lamotrigine. The information presented is a synthesis of data from commercially available sources and relevant scientific literature, designed to support research and drug development activities.

Product Identification and Specifications

This compound is a stable isotope-labeled analog of lamotrigine, primarily utilized as an internal standard in quantitative analysis by mass spectrometry to enhance analytical precision.[1] The incorporation of three carbon-13 atoms and three deuterium atoms results in a mass shift that allows for its differentiation from the unlabeled parent drug.

Table 1: General Product Information

| Parameter | Value |

| Chemical Name | 6-(2,3-dichloro-4,5,6-trideuteriophenyl)-(3,5,6-13C3)1,2,4-triazine-3,5-diamine |

| Molecular Formula | 13C3C6H4D3Cl2N5 |

| Molecular Weight | 262.09 g/mol [2] |

| CAS Number | 1246815-13-3[2] |

| Appearance | White to off-white solid |

| Storage | -20°C[2] |

Table 2: Quality Control Specifications

| Test | Specification | Method |

| Chromatographic Purity | >95%[2] | High-Performance Liquid Chromatography (HPLC) |

| Isotopic Enrichment | >95% | Mass Spectrometry |

| Identity | Conforms to structure | ¹H-NMR, Mass Spectrometry |

Experimental Protocols

Identity Confirmation by Mass Spectrometry and NMR

The identity of this compound is confirmed by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Mass Spectrometry: Analysis is performed to confirm the molecular weight and isotopic distribution. The mass spectrum should show a clear peak corresponding to the molecular ion of this compound.

-

¹H-NMR Spectroscopy: The proton NMR spectrum is used to confirm the molecular structure. The spectrum is expected to be consistent with the structure of lamotrigine, with consideration for the deuterium-labeled positions.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The chromatographic purity of this compound is determined using a reversed-phase HPLC method.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.1% formic acid in water).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at an appropriate wavelength (e.g., 280 nm).

-

Injection Volume: 10 µL

-

Procedure: A solution of this compound is prepared in a suitable solvent (e.g., methanol) and injected into the HPLC system. The peak area of the main component is compared to the total area of all peaks to calculate the purity.

Application in Bioanalysis by LC-MS/MS

This compound is widely used as an internal standard for the quantification of lamotrigine in biological matrices such as plasma. A typical experimental workflow is described below.

-

Sample Preparation (Solid-Phase Extraction):

-

Plasma samples are thawed and vortexed.

-

An aliquot of plasma is mixed with the this compound internal standard solution.

-

The sample is loaded onto a pre-conditioned solid-phase extraction (SPE) cartridge.

-

The cartridge is washed to remove interferences.

-

The analyte and internal standard are eluted with an appropriate solvent.

-

The eluate is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions:

-

Chromatographic Separation:

-

Column: A suitable reversed-phase column (e.g., C18 or C8).

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 5 mM ammonium formate).

-

Flow Rate: 0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Lamotrigine: m/z 256.1 → 211.3

-

This compound: m/z 262.1 → 217.2

-

-

-

Visualizations

Chemical Structure

The chemical structure of this compound is presented below, highlighting the positions of the isotopic labels.

References

A Technical Guide to Commercial Sourcing and Application of Lamotrigine-¹³C,d₃ for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and scientific applications of Lamotrigine-¹³C,d₃, a stable isotope-labeled internal standard crucial for the accurate quantification of the anti-epileptic and mood-stabilizing drug, lamotrigine. This document is intended to assist researchers in sourcing high-purity Lamotrigine-¹³C,d₃ and in applying it effectively in experimental settings.

Commercial Supplier Overview

Lamotrigine-¹³C,d₃ is available from several reputable suppliers of research chemicals and analytical standards. While all listed suppliers provide the compound for research purposes, the level of readily available technical data varies. A certificate of analysis, often available upon request, will provide the most accurate and lot-specific data.

Table 1: Commercial Suppliers of Lamotrigine-¹³C,d₃

| Supplier | CAS Number | Molecular Formula | Purity | Isotopic Enrichment |

| Benchchem | 2517756-06-6 | C₈¹³CH₄D₃Cl₂N₅ | >99% (Isotopic Purity) | Not explicitly stated |

| Simson Pharma Limited | 2517756-06-6[1] | C₉H₇Cl₂N₅ | Accompanied by Certificate of Analysis[1] | Accompanied by Certificate of Analysis |

| Immunomart | 2517756-06-6[2] | C₈¹³CH₄D₃Cl₂N₅[2] | Not explicitly stated | Not explicitly stated |

| MedChemExpress | 2517756-06-6 | Not explicitly stated | Accompanied by Certificate of Analysis | Accompanied by Certificate of Analysis |

| Sussex Research Laboratories Inc. | 1246815-13-3 | C₆¹³CH₄D₃Cl₂N₅ | >95% (HPLC) | >95% |

| LGC Standards | 1246815-13-3 | ¹³C₃C₆²H₃H₄Cl₂N₅ | >95% (HPLC) | Not explicitly stated |

Scientific Applications and Mechanism of Action

Lamotrigine-¹³C,d₃ is primarily utilized as an internal standard in isotope dilution mass spectrometry (IDMS) for the precise quantification of lamotrigine in biological matrices such as plasma and serum. This technique is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

The therapeutic action of lamotrigine involves the blockade of voltage-gated sodium channels, which in turn stabilizes presynaptic neuronal membranes and inhibits the release of excitatory neurotransmitters like glutamate.

Below is a diagram illustrating the generally accepted mechanism of action for lamotrigine.

Caption: Mechanism of action of Lamotrigine.

Experimental Protocols

The following section details a typical experimental protocol for the quantification of lamotrigine in human plasma using Lamotrigine-¹³C,d₃ as an internal standard via liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Preparation of Stock and Working Solutions

-

Lamotrigine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of lamotrigine reference standard in methanol.

-

Lamotrigine-¹³C,d₃ Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Lamotrigine-¹³C,d₃ in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the lamotrigine stock solution with a 50:50 (v/v) mixture of methanol and water to achieve the desired calibration curve concentrations.

-

Internal Standard Working Solution: Dilute the Lamotrigine-¹³C,d₃ stock solution with the same methanol/water mixture to a final concentration of, for example, 100 ng/mL.

Sample Preparation (Solid-Phase Extraction - SPE)

This protocol is a general guideline; specific SPE cartridges and reagents may require optimization.

-

Conditioning: Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase cartridge) by passing 1 mL of methanol followed by 1 mL of water through the cartridge.

-

Sample Loading: To 100 µL of a plasma sample, add 50 µL of the internal standard working solution. Vortex the mixture briefly. Load the entire mixture onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

-

Elution: Elute the analyte and the internal standard from the cartridge with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the dried residue in 200 µL of the mobile phase used for the LC-MS/MS analysis.

LC-MS/MS Analysis

The following are example parameters and should be optimized for the specific instrumentation used.

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid in water).

-

Flow Rate: Typically in the range of 0.2-0.6 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally effective for lamotrigine.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Lamotrigine: Monitor the transition of the precursor ion (m/z) to a specific product ion.

-

Lamotrigine-¹³C,d₃: Monitor the transition of the isotopically labeled precursor ion to its corresponding product ion. The exact m/z values will depend on the specific labeling pattern.

-

-

The workflow for this quantification method is illustrated in the diagram below.

Caption: Experimental workflow for lamotrigine quantification.

Conclusion

Lamotrigine-¹³C,d₃ is an indispensable tool for researchers requiring accurate and precise quantification of lamotrigine. Several commercial suppliers offer this stable isotope-labeled standard, though researchers should verify product specifications through a certificate of analysis. The provided experimental protocol for LC-MS/MS analysis serves as a robust starting point for developing and validating bioanalytical methods for pharmacokinetic and other research applications.

References

The Indispensable Role of Isotopic Labeling in Quantitative Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biological and pharmaceutical research, the precise quantification of molecules is paramount. Isotopic labeling has emerged as a powerful and versatile strategy, enabling researchers to track and quantify proteins, metabolites, and drug compounds with exceptional accuracy and sensitivity. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and diverse applications of isotopic labeling in quantitative analysis, with a particular focus on its role in proteomics and drug development.

Core Principles of Isotopic Labeling

Isotopic labeling is a technique where one or more atoms in a molecule are replaced by their isotope.[1] Isotopes are variants of a particular chemical element that have the same number of protons but a different number of neutrons.[1] This difference in neutron number results in a difference in mass, which can be detected by analytical instruments like mass spectrometers.[1] The isotopes used can be stable (non-radioactive), such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), or radioactive, like carbon-14 (¹⁴C) and tritium (³H).[2][3]

The fundamental principle behind quantitative analysis using isotopic labeling is the use of an isotopically labeled compound as an internal standard. This standard is chemically identical to the analyte of interest but has a different mass due to the incorporated isotopes. By adding a known amount of the labeled standard to a sample, the ratio of the signal intensity of the endogenous analyte to the labeled standard can be used to accurately determine the concentration of the analyte, correcting for variations in sample preparation and instrument response.

Key Methodologies in Quantitative Proteomics

Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample. Isotopic labeling techniques have become central to this field, offering high precision and multiplexing capabilities. Three of the most widely used methods are Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Tandem Mass Tags (TMT).

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a metabolic labeling approach where cells are grown in specialized media containing either normal ("light") or stable isotope-labeled ("heavy") essential amino acids (e.g., arginine and lysine). Over several cell divisions, the heavy amino acids are incorporated into all newly synthesized proteins. The "light" and "heavy" cell populations can then be subjected to different experimental conditions. After treatment, the cell populations are combined, and the proteins are extracted and digested into peptides. In the mass spectrometer, the chemically identical light and heavy peptides appear as pairs with a specific mass difference, and the ratio of their signal intensities directly reflects the relative abundance of the protein in the two cell populations.

-

Cell Culture and Labeling:

-

Two populations of cells are cultured. One population is grown in standard "light" medium, while the other is grown in "heavy" medium supplemented with stable isotope-labeled amino acids (e.g., ¹³C₆-Arginine and ¹³C₆,¹⁵N₂-Lysine).

-

Cells are cultured for at least five passages to ensure complete incorporation of the heavy amino acids.

-

-

Experimental Treatment:

-

The "light" and "heavy" cell populations are subjected to control and experimental conditions, respectively.

-

-

Sample Pooling and Protein Extraction:

-

After treatment, the "light" and "heavy" cell populations are harvested and mixed in a 1:1 ratio.

-

Proteins are extracted from the combined cell lysate.

-

-

Protein Digestion:

-

The protein mixture is reduced, alkylated, and then digested into peptides using an enzyme like trypsin.

-

-

LC-MS/MS Analysis:

-

The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

The relative abundance of peptides is quantified by comparing the signal intensities of the "light" and "heavy" isotopic pairs in the MS1 spectra.

-

Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT)

iTRAQ and TMT are chemical labeling techniques that use isobaric tags. This means that the different tags have the same total mass, but upon fragmentation in the mass spectrometer, they produce reporter ions of different masses. These reporter ions are then used for quantification. The tags consist of a reporter group, a mass normalizer group, and a peptide-reactive group that covalently attaches the tag to the N-terminus and lysine residues of peptides. A key advantage of these methods is their multiplexing capability, allowing for the simultaneous comparison of multiple samples (up to 8 for iTRAQ and currently up to 18 for TMT).

-

Protein Extraction and Digestion:

-

Proteins are extracted from each sample individually.

-

The proteins are then reduced, alkylated, and digested into peptides.

-

-

Peptide Labeling:

-

Each peptide digest is labeled with a different iTRAQ or TMT reagent.

-

-

Sample Pooling:

-

The labeled peptide samples are combined into a single mixture.

-

-

Fractionation (Optional):

-

The pooled sample can be fractionated to reduce complexity before LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

The peptide mixture is analyzed by LC-MS/MS.

-

-

Data Analysis:

-

Peptides are identified from the MS/MS fragmentation patterns.

-

The relative abundance of the peptides is determined by comparing the intensities of the reporter ions in the low-mass region of the MS/MS spectra.

-

Data Presentation: Quantitative Proteomics

The output of a quantitative proteomics experiment is a list of identified proteins and their relative abundance ratios between the compared samples. This data is typically presented in a table format.

| Protein ID | Gene Name | Description | Log2 Fold Change (Heavy/Light) | p-value |

| P00533 | EGFR | Epidermal growth factor receptor | -1.58 | 0.001 |

| P60709 | AKT1 | RAC-alpha serine/threonine-protein kinase | -0.89 | 0.023 |

| P42336 | MAPK1 | Mitogen-activated protein kinase 1 | -1.21 | 0.005 |

| Q13541 | ERBB3 | Receptor tyrosine-protein kinase erbB-3 | 1.35 | 0.011 |

| Hypothetical data based on a SILAC experiment investigating the effects of an EGFR inhibitor. |

Application in Signaling Pathway Analysis

Isotopic labeling-based proteomics is a powerful tool for dissecting cellular signaling pathways. By quantifying changes in protein and phosphopeptide abundance upon stimulation or inhibition, researchers can map the flow of information through these complex networks. For example, SILAC has been used to study the dynamics of the Epidermal Growth Factor Receptor (EGFR) and AKT/mTOR signaling pathways, which are crucial in cancer development.

Role in Drug Development

Isotopic labeling plays a critical role throughout the drug development pipeline, from early discovery to clinical trials.

Pharmacokinetic and ADME Studies

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of a drug candidate is essential for evaluating its safety and efficacy. Isotopic labeling, particularly with deuterium (²H) and carbon-14 (¹⁴C), is instrumental in these studies.

-

Deuterium Labeling (The "Deuterium Switch"): Replacing hydrogen atoms at metabolically vulnerable positions in a drug molecule with deuterium can slow down its metabolism. This is due to the kinetic isotope effect, where the stronger carbon-deuterium bond is broken more slowly by metabolic enzymes. This "deuterium switch" can lead to an improved pharmacokinetic profile, including a longer half-life and increased drug exposure. Deutetrabenazine is an FDA-approved drug that utilizes this principle.

-

Carbon-14 Labeling: ¹⁴C-labeled compounds are the gold standard for human ADME studies. By administering a microdose of the ¹⁴C-labeled drug, researchers can trace the drug and all its metabolites in the body, providing a complete picture of its disposition and excretion pathways.

-

Animal Dosing:

-

Two groups of rats are used. One group receives the non-deuterated drug, and the other receives the deuterated analog, typically via oral administration.

-

-

Blood Sampling:

-

Blood samples are collected at various time points after dosing.

-

-

Sample Processing and Analysis:

-

Plasma is separated from the blood samples.

-

The concentrations of the parent drug in the plasma samples are quantified using LC-MS/MS.

-

-

Pharmacokinetic Parameter Calculation:

-

Key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t½) are calculated and compared between the two groups.

-

Quantitative Data: Impact of Deuterium Labeling on Pharmacokinetics

| Compound | Parameter | Non-Deuterated | Deuterated | Fold Change |

| Drug X | Half-life (t½, hours) | 2.5 | 7.5 | 3.0 |

| AUC (ng·h/mL) | 1500 | 4500 | 3.0 | |

| Clearance (CL, L/h/kg) | 0.8 | 0.27 | 0.34 | |

| Drug Y | Half-life (t½, hours) | 4.2 | 9.8 | 2.3 |

| AUC (ng·h/mL) | 3200 | 7800 | 2.4 | |

| Clearance (CL, L/h/kg) | 0.5 | 0.21 | 0.42 | |

| Hypothetical data illustrating the typical effects of deuterium labeling on pharmacokinetic parameters. |

Conclusion

Isotopic labeling is an indispensable tool in modern quantitative analysis, providing unparalleled accuracy and depth of information in proteomics and drug development. From elucidating complex signaling pathways with SILAC, iTRAQ, and TMT to optimizing drug properties through deuterium labeling and characterizing ADME with ¹⁴C, these techniques are fundamental to advancing our understanding of biology and developing safer, more effective medicines. As analytical instrumentation continues to improve in sensitivity and resolution, the applications of isotopic labeling are poised to expand even further, promising new discoveries and innovations in the years to come.

References

Unraveling the Fragmentation Fingerprint: A Technical Guide to Lamotrigine-¹³C,d₃ Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric fragmentation of Lamotrigine and its stable isotope-labeled internal standard, Lamotrigine-¹³C,d₃. Understanding the fragmentation patterns is crucial for developing robust and reliable bioanalytical methods for therapeutic drug monitoring and pharmacokinetic studies. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes the fragmentation pathways and analytical workflows.

Introduction to Lamotrigine and its Analysis

Lamotrigine is a second-generation antiepileptic drug used in the treatment of focal and generalized seizures. Accurate quantification of Lamotrigine in biological matrices is essential for optimizing patient dosage and ensuring therapeutic efficacy. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as Lamotrigine-¹³C,d₃, is critical for correcting matrix effects and variabilities in sample processing and instrument response.

Mass Spectrometric Fragmentation of Lamotrigine and Lamotrigine-¹³C,d₃

Under electrospray ionization (ESI) in positive ion mode, both Lamotrigine and its isotopically labeled analog are readily protonated to form the precursor ions [M+H]⁺. Subsequent collision-induced dissociation (CID) in the mass spectrometer's collision cell results in characteristic fragment ions.

Fragmentation Pathway

The primary fragmentation of Lamotrigine involves the cleavage of the triazine ring. The protonated molecule undergoes a neutral loss, leading to the formation of a stable product ion. For Lamotrigine-¹³C,d₃, the fragmentation follows an analogous pathway, with the resulting fragment ions exhibiting a corresponding mass shift due to the incorporated stable isotopes.

Quantitative Data Summary

The following table summarizes the key mass-to-charge ratios (m/z) and mass spectrometry parameters for the analysis of Lamotrigine and Lamotrigine-¹³C,d₃.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |

| Lamotrigine | 256.0 | 211.0 | 25 | [1] |

| Lamotrigine | 256.1 | 211.3 | Not Specified | [2] |

| Lamotrigine-¹³C₃,d₃ | 262.1 | 217.2 | Not Specified | [2] |

| Lamotrigine-¹³C₃ | 259.1 | 145.0 | 37 | [1] |

Note: Different studies may report slightly different optimal collision energies depending on the instrument used.

Experimental Protocols

This section details a generalized experimental protocol for the quantification of Lamotrigine in human plasma using LC-MS/MS with Lamotrigine-¹³C,d₃ as an internal standard.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for extracting Lamotrigine from plasma, providing a clean sample for analysis.[3]

-

Conditioning: Condition an Oasis HLB SPE cartridge (1 cc, 10 mg) with 1.0 mL of methanol followed by 1.0 mL of distilled water.

-

Sample Loading: Mix 50 µL of plasma sample with 100 µL of internal standard solution (Lamotrigine-¹³C,d₃) and 350 µL of distilled water. Load the entire mixture onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with an appropriate solvent to remove interferences.

-

Elution: Elute Lamotrigine and the internal standard from the cartridge using a suitable organic solvent (e.g., methanol or acetonitrile).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is typically achieved using a reverse-phase C18 column.

-

Column: Chromolith® SpeedROD; RP-18e column (50−4.6 mm i.d.) or equivalent.

-

Mobile Phase: Acetonitrile and 5±0.1 mM ammonium formate solution (90:10, v/v).

-

Flow Rate: 0.500 mL/min.

-

Injection Volume: 5 µL.

-

Run Time: Approximately 3.5 minutes.

Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.

-

Ionization Mode: Positive Ion Electrospray (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Lamotrigine: 256.1 → 211.3

-

Lamotrigine-¹³C,d₃: 262.1 → 217.2

-

-

Source Parameters (Example):

-

Nebulizer Gas (Nitrogen): 3.0 L/min

-

Drying Gas (Nitrogen): 15.0 L/min

-

Desolvation Line (DL) Temperature: 250°C

-

Heat Block Temperature: 400°C

-

Experimental Workflow

The overall analytical workflow for the quantification of Lamotrigine in a research or clinical setting is depicted below.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric behavior of Lamotrigine and its deuterated internal standard, Lamotrigine-¹³C,d₃. The provided fragmentation data, experimental protocols, and workflows serve as a valuable resource for researchers and scientists in the development and validation of robust bioanalytical methods. Adherence to these principles will ensure the generation of high-quality data for pharmacokinetic studies and therapeutic drug monitoring, ultimately contributing to improved patient care.

References

- 1. An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of lamotrigine in human plasma using liquid chromatography‐tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Application of Lamotrigine-13C,d3 in In Vitro Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of Lamotrigine-13C,d3, a stable isotope-labeled internal standard, for in vitro metabolic studies. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the metabolic pathways of lamotrigine and the practical application of its labeled counterpart in identifying and quantifying metabolites.

Introduction to Lamotrigine Metabolism

Lamotrigine is an antiepileptic drug primarily metabolized in the liver. The main route of its metabolism is glucuronidation, a process where a glucuronic acid moiety is attached to the drug molecule to make it more water-soluble and easier to excrete.[1][2][3][4] The primary enzyme responsible for this transformation is UDP-glucuronosyltransferase 1A4 (UGT1A4).[1] The major metabolite formed is the inactive 2-N-glucuronide conjugate. Other minor metabolites have been identified, including a 5-N-glucuronide, a 2-N-methyl metabolite, and an N-oxide metabolite. Some studies also suggest the formation of a reactive arene oxide intermediate, which could be implicated in hypersensitivity reactions.

The use of stable isotope-labeled compounds, such as this compound, is a powerful technique in drug metabolism studies. These labeled compounds are chemically identical to the parent drug but have a higher mass due to the incorporated isotopes (in this case, Carbon-13 and Deuterium). This mass difference allows for their easy differentiation from the unlabeled drug and its endogenous counterparts in biological matrices using mass spectrometry. This technique aids in the accurate quantification of the parent drug and its metabolites, as well as in the elucidation of metabolic pathways.

The Role of this compound in In Vitro Studies

This compound serves as an ideal internal standard in quantitative bioanalytical assays. Its key advantages include:

-

Similar Physicochemical Properties: It behaves almost identically to the unlabeled lamotrigine during sample preparation, chromatography, and ionization in the mass spectrometer.

-

Clear Mass Shift: The mass difference between the labeled and unlabeled compounds allows for unambiguous detection and quantification.

-

Reduced Matrix Effects: Co-elution with the analyte of interest helps to compensate for variations in sample extraction and matrix-induced signal suppression or enhancement.

Hypothetical Quantitative Data from an In Vitro Metabolic Study

The following table represents hypothetical data from an in vitro incubation of this compound with human liver microsomes. This data illustrates how the formation of the primary metabolite, Lamotrigine-2-N-glucuronide, could be quantified over time.

| Time (minutes) | This compound Concentration (µM) | This compound-2-N-glucuronide Concentration (µM) |

| 0 | 10.00 | 0.00 |

| 5 | 8.52 | 1.48 |

| 15 | 6.15 | 3.85 |

| 30 | 3.78 | 6.22 |

| 60 | 1.43 | 8.57 |

Experimental Protocols

A typical in vitro metabolic study using this compound with human liver microsomes would involve the following steps. This protocol is a general guideline and may require optimization based on specific experimental goals.

Preparation of Reagents and Solutions

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).

-

Human Liver Microsomes (HLMs): Obtain commercially available pooled HLMs. The protein concentration should be determined using a standard protein assay (e.g., BCA assay).

-

NADPH Regenerating System: Prepare a solution containing an NADPH regenerating system (e.g., a mixture of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer (pH 7.4).

-

Uridine 5'-diphosphoglucuronic acid (UDPGA): Prepare a stock solution of the co-factor UDPGA in water.

-

Quenching Solution: Prepare a quenching solution to stop the metabolic reaction, typically a cold organic solvent like acetonitrile or methanol, which may contain an internal standard for analytical purposes.

Incubation Procedure

-

Thaw the human liver microsomes on ice.

-

In a microcentrifuge tube, pre-incubate the HLMs (final protein concentration typically 0.2-1 mg/mL) and this compound (final concentration typically 1-10 µM) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system and UDPGA to the incubation mixture.

-

Incubate the mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the incubation mixture and add them to the cold quenching solution to terminate the reaction.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

Analytical Method: LC-MS/MS Analysis

-

Chromatographic Separation: Use a suitable reverse-phase HPLC column (e.g., C18) to separate this compound and its metabolites. A gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is commonly used.

-

Mass Spectrometric Detection: Employ a tandem mass spectrometer (MS/MS) operating in positive electrospray ionization (ESI) mode.

-

MRM Transitions: Set up Multiple Reaction Monitoring (MRM) transitions for both this compound and its expected metabolites. The precursor ion will be the protonated molecule [M+H]+ of the labeled compound, and the product ions will be specific fragments generated upon collision-induced dissociation.

-

Quantification: Generate a standard curve using known concentrations of this compound and its synthesized labeled metabolite standard. Quantify the amount of metabolite formed in the samples by comparing their peak areas to the standard curve.

Visualizing Metabolic Pathways and Experimental Workflows

Metabolic Pathway of Lamotrigine

Caption: Metabolic pathway of Lamotrigine.

Experimental Workflow for In Vitro Metabolism

Caption: Experimental workflow for in vitro metabolism.

References

The Application of Lamotrigine-13C,d3 in Preclinical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of Lamotrigine-13C,d3, a stable isotope-labeled internal standard, in preclinical research. This document outlines its critical role in accurate bioanalysis, details experimental protocols, and presents key quantitative data to support preclinical drug development.

Introduction to this compound

Lamotrigine is an anti-epileptic drug used in the management of epilepsy and bipolar disorder.[1] In preclinical and clinical research, accurate quantification of lamotrigine in biological matrices is essential for pharmacokinetic (PK) and toxicokinetic (TK) studies. This compound is a stable isotope-labeled analog of lamotrigine, which serves as an ideal internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The incorporation of carbon-13 and deuterium atoms results in a mass shift, allowing for its differentiation from the unlabeled drug, while maintaining nearly identical physicochemical properties. This ensures that it behaves similarly to the analyte during sample extraction, chromatography, and ionization, thereby compensating for matrix effects and variability in the analytical process.[1]

Core Applications in Preclinical Research

The use of stable isotope-labeled compounds like this compound is a cornerstone of modern drug metabolism and pharmacokinetic studies. These labeled compounds are invaluable tools for elucidating the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

Key preclinical applications include:

-

Pharmacokinetic (PK) Studies: Determining the time course of drug concentration in the body to understand its absorption, distribution, metabolism, and excretion.

-

Metabolite Identification: Tracing the metabolic fate of lamotrigine and identifying its metabolites.

-

Bioequivalence Studies: Comparing the bioavailability of different formulations of lamotrigine.

-

Drug-Drug Interaction Studies: Investigating the influence of co-administered drugs on the pharmacokinetics of lamotrigine.

Mechanism of Action of Lamotrigine

Lamotrigine's therapeutic effects are primarily attributed to its action on voltage-gated ion channels, which leads to a reduction in neuronal hyperexcitability.

-

Inhibition of Voltage-Gated Sodium Channels: Lamotrigine blocks voltage-gated sodium channels, which stabilizes presynaptic neuronal membranes. This action inhibits the release of the excitatory neurotransmitter glutamate.

-

Modulation of Voltage-Gated Calcium Channels: Lamotrigine has also been shown to inhibit high-voltage-activated calcium channels, further contributing to the reduction in neurotransmitter release.

-

Effects on GABAergic Neurotransmission: The effect of lamotrigine on the inhibitory neurotransmitter GABA is more complex, with some studies reporting an increase in GABA release, while others suggest an inhibitory effect on GABAergic transmission.

Below is a diagram illustrating the primary signaling pathway affected by lamotrigine.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from preclinical studies with lamotrigine. The use of this compound as an internal standard is crucial for the accuracy of these measurements.

Table 1: Pharmacokinetic Parameters of Lamotrigine in Rats

| Parameter | Value | Unit |

| Volume of Distribution (Vd) | 2.00 | L/kg |

| Absorption Rate Constant (k_abs) | 8.50 | h⁻¹ |

| Elimination Rate Constant (k_el) | 0.025 | h⁻¹ |

| Elimination Half-life | ~28 | h |

| EC50 (Anticonvulsant Effect) | 3.44 | mg/L |

Table 2: Extraction Recovery of Lamotrigine and this compound from Human Plasma Using Solid Phase Extraction

| Analyte | Concentration (ng/mL) | Mean Recovery (%) | Standard Deviation (%) |

| Lamotrigine | 12.52 | 73.2 | 4.5 |

| Lamotrigine | 391.28 | 78.0 | 9.5 |

| Lamotrigine | 978.20 | 80.2 | 1.0 |

| This compound | 500.00 | 65.1 | 7.7 |

Experimental Protocols

Preclinical Pharmacokinetic Study in Rodents

This protocol outlines a typical single-dose pharmacokinetic study in rats.

Animals: Male Wistar rats (250-320 g) are commonly used. Animals should be acclimatized for at least 3-5 days before the experiment.

Dosing:

-

Prepare a dosing solution of lamotrigine. For intraperitoneal administration, a 10 mg/kg dose can be used.

-

Administer the lamotrigine solution to the rats.

Sample Collection:

-

Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, and 120 hours post-dose).

-

Collect blood via an appropriate method (e.g., tail vein, cardiac puncture under anesthesia).

-

Place blood samples into tubes containing an anticoagulant (e.g., K3EDTA).

-

Centrifuge the blood samples to separate plasma.

-

Store plasma samples at -20°C or lower until analysis.

Bioanalysis:

-

Analyze plasma samples for lamotrigine concentration using a validated LC-MS/MS method with this compound as the internal standard.

-

Calculate pharmacokinetic parameters using appropriate software.

The following diagram illustrates the workflow for a typical preclinical pharmacokinetic study.

Sample Preparation using Solid Phase Extraction (SPE)

This protocol is adapted for preclinical plasma samples.

Materials and Reagents:

-

This compound internal standard working solution (e.g., 500 ng/mL in methanol:water 50:50 v/v).

-

Methanol, HPLC grade.

-

Water, HPLC grade.

-

SPE cartridges (e.g., Oasis HLB or equivalent).

Procedure:

-

Thaw plasma samples at room temperature.

-

To a 100 µL aliquot of plasma, add 50 µL of the this compound internal standard working solution.

-

Vortex for 30 seconds.

-

Add 200 µL of 0.05 M sodium hydroxide and vortex for 30 seconds.

-

Condition the SPE cartridge with 1.0 mL of methanol, followed by 1.0 mL of water.

-

Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1.0 mL of water.

-

Wash the cartridge with 1.0 mL of 20% methanol in water.

-

Elute the analyte and internal standard with 300 µL of methanol.

-

The eluate can be directly injected into the LC-MS/MS system.

The following diagram details the solid phase extraction workflow.

Conclusion

This compound is an indispensable tool in the preclinical development of lamotrigine and related compounds. Its use as an internal standard in LC-MS/MS bioanalysis ensures the generation of high-quality, reliable data, which is fundamental for making informed decisions in the drug development process. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working in this field. Adherence to rigorous experimental design and validated analytical methods will continue to be critical for the successful translation of preclinical findings to the clinical setting.

References

Methodological & Application

Application Note: Quantification of Lamotrigine in Human Plasma by LC-MS/MS Using a Stable Isotope-Labeled Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lamotrigine is an antiepileptic drug utilized in the management of epilepsy and bipolar disorder.[1] Accurate and reliable measurement of lamotrigine concentrations in biological fluids is essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical method for this purpose due to its high sensitivity and selectivity.[1][2] The use of a stable isotope-labeled internal standard, such as Lamotrigine-¹³C₃,d₃, is considered the gold standard in quantitative bioanalysis. It effectively compensates for variations during sample preparation and mitigates matrix effects, ensuring high accuracy and precision.[1]

This application note details a validated LC-MS/MS method for the robust and sensitive quantification of lamotrigine in human plasma.

Materials and Reagents

-

Analytes: Lamotrigine, Lamotrigine-¹³C₃,d₃ (Internal Standard, IS)

-

Solvents: Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Formic Acid, Deionized Water

-

Chemicals: Ammonium Formate

-

Plasma: K₃EDTA human plasma

Experimental Protocols

Preparation of Stock and Working Solutions

-

Stock Solutions (1000 µg/mL): Prepare individual stock solutions of lamotrigine and Lamotrigine-¹³C₃,d₃ by dissolving the appropriate amount of each compound in methanol. Store these solutions at 2-8 °C, protected from light.

-

Working Standard Solutions: Create a series of lamotrigine working solutions by performing serial dilutions of the stock solution with a methanol-water mixture (50:50, v/v). These solutions are used to prepare calibration curve standards.

-

Internal Standard (IS) Working Solution (500 ng/mL): Dilute the Lamotrigine-¹³C₃,d₃ stock solution in a methanol-water mixture (50:50, v/v) to achieve a final concentration of 500 ng/mL.

Preparation of Calibration Standards and Quality Control Samples

-

Calibration Curve (CC) Standards: Prepare a nine-point calibration curve (e.g., ranging from 5 ng/mL to 1200 ng/mL) by spiking blank human plasma with the appropriate lamotrigine working solutions.

-

Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).

Sample Preparation (Solid-Phase Extraction - SPE)

Solid-phase extraction is recommended for achieving the cleanest samples compared to protein precipitation or liquid-liquid extraction.

-

Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.

-

Aliquot 300 µL of plasma (sample, CC, or QC) into a polypropylene tube.

-

Add 50 µL of the 500 ng/mL Lamotrigine-¹³C₃,d₃ internal standard working solution to each tube.

-

Vortex the mixture for approximately 30 seconds.

-

Add 400 µL of water and vortex again for 30 seconds.

-

SPE Cartridge Conditioning: Condition an SPE cartridge (e.g., Oasis HLB or Cleanert PEP-H) by passing 0.5-1.0 mL of methanol, followed by 0.5-2.0 mL of water.

-

Sample Loading: Load the entire sample mixture onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of a 20% methanol-water mixture, followed by 1 mL of water.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol.

-

Drying: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue with 400 µL of the mobile phase.

-

Transfer the final solution to an autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions

-

LC System: A standard HPLC or UPLC system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

Chromatographic Column: Chromolith® SpeedROD; RP-18e (50 x 4.6 mm) or equivalent.

-

Mobile Phase: Acetonitrile and 5 mM Ammonium Formate solution (90:10, v/v).

-

Flow Rate: 0.500 mL/min.

-

Column Temperature: 35°C.

-

Autosampler Temperature: 10°C.

-

Injection Volume: 5 µL.

Mass Spectrometry Parameters: Detection is performed using Multiple Reaction Monitoring (MRM).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Lamotrigine | 256.1 | 211.3 |

| Lamotrigine-¹³C₃,d₃ (IS) | 262.1 | 217.2 |

| Table 1: MRM Transitions for Lamotrigine and its Internal Standard. |

Workflow Visualization

Caption: Bioanalytical workflow for lamotrigine quantification.

Method Validation Summary

The described method should be fully validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation). Key validation parameters are summarized below.

| Parameter | Typical Result |

| Linearity Range | 5.02 – 1226.47 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 5.02 ng/mL |

| Intra-day Precision (%CV) | < 3.0% |

| Inter-day Precision (%CV) | < 3.0% |

| Intra-day Accuracy (% Bias) | Within ±6.0% |

| Inter-day Accuracy (% Bias) | Within ±6.0% |

| Extraction Recovery (Lamotrigine) | 73.2% - 80.2% |

| Extraction Recovery (IS) | ~65.1% |

| Matrix Effect | Compensated by the stable isotope-labeled IS |

| Stability - Freeze/Thaw | Stable for at least 3 cycles |

| Stability - Bench-Top (ice bath) | Stable for at least 6.8 hours |

| Stability - Autosampler (10°C) | Stable for at least 57 hours |

| Stability - Long-Term (-20°C) | Stable for at least 48 days |

| Table 2: Summary of Method Validation Parameters. Data synthesized from a representative study. |

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and robust protocol for the quantification of lamotrigine in human plasma. The use of the stable isotope-labeled internal standard, Lamotrigine-¹³C₃,d₃, ensures high accuracy and precision by correcting for matrix effects and variability in sample recovery. This validated method is well-suited for high-throughput analysis in clinical and research settings, including pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.

References

Solid-Phase Extraction Protocol for the Quantification of Lamotrigine and its Labeled Standard in Human Plasma

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of lamotrigine.

Introduction

Lamotrigine is an anticonvulsant drug primarily used in the treatment of epilepsy and bipolar disorder.[1] Therapeutic drug monitoring of lamotrigine is crucial to ensure optimal efficacy and minimize potential adverse effects.[1] This application note provides a detailed solid-phase extraction (SPE) protocol for the robust and reliable quantification of lamotrigine and its stable isotope-labeled internal standard, lamotrigine-¹³C,d₃, in human plasma, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. The use of a stable isotope-labeled internal standard is critical for correcting matrix effects and ensuring the accuracy and precision of the analytical method.[1][2]